molecular formula C18H21ClN2O4S2 B2602216 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide CAS No. 946227-68-5

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide

Cat. No.: B2602216
CAS No.: 946227-68-5
M. Wt: 428.95
InChI Key: RTHFJGSKZRULFB-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide ( 946227-68-5) is a high-purity synthetic compound supplied for research and development purposes. With a molecular formula of C18H21ClN2O4S2 and a molecular weight of 428.95 g/mol , this chemical features a unique structure incorporating a tetrahydroquinoline core doubly functionalized with ethanesulfonyl and chloro-methylbenzenesulfonamide groups. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. Literature indicates that tetrahydroquinoline derivatives sharing structural similarities with this compound are actively investigated as potent inhibitors of biological targets such as RORγ, a nuclear receptor involved in immune regulation and inflammation . The presence of dual sulfonamide groups in its structure is a notable feature, as the sulfonamide moiety is a privileged scaffold in pharmaceuticals known to contribute to diverse biological activities, including enzyme inhibition . This compound is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can obtain it in various quantities with a guaranteed purity of 90% or higher .

Properties

IUPAC Name

3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-3-26(22,23)21-10-4-5-14-7-8-15(11-18(14)21)20-27(24,25)16-9-6-13(2)17(19)12-16/h6-9,11-12,20H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHFJGSKZRULFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the ethylsulfonyl group and the chloro group. The final step involves the sulfonamide formation. Specific reaction conditions, such as the use of thionyl chloride for chlorination and sulfonylation reactions, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The chloro and methyl substituents on the benzene ring distinguish this compound from analogs such as 3-chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (). Key differences include:

  • Electron-Withdrawing vs.
  • Impact on Binding Affinity : Fluorine’s small size and high electronegativity may improve target interaction in polar environments, while the methyl group could favor hydrophobic binding pockets.
Table 1: Substituent Effects on Aromatic Ring
Compound Position 3 Position 4 Electronic Effect
Target Compound Cl CH₃ Electron-donating
3-Chloro-4-fluoro analog () Cl F Electron-withdrawing

Alkylsulfonyl Modifications on the Tetrahydroquinoline Moiety

The ethylsulfonyl group in the target compound contrasts with the propylsulfonyl chain in the analog from :

  • Conformational Flexibility : Longer alkyl chains may introduce torsional strain or alter spatial orientation, affecting interactions with biological targets .
Table 2: Alkylsulfonyl Group Comparison
Compound Sulfonyl Group Molecular Weight (Da) Predicted logP*
Target Compound Ethyl ~452.5 ~3.2
3-Chloro-4-fluoro analog () Propyl ~466.5 ~3.8

*Estimated using fragment-based methods.

Structural and Crystallographic Insights

For example:

  • The oxazolyl and nitrophenyl groups in ’s compound exhibit torsion angles of 47.0°–56.4°, influencing molecular planarity and packing .
  • Hydrogen bonds (e.g., O—H⋯O, N—H⋯O) stabilize crystal lattices and may correlate with solubility or stability in solution.

The use of SHELX software () for structure refinement is standard in crystallography, suggesting that similar methods would apply to resolve the target compound’s conformation .

Biological Activity

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. This compound features a unique combination of a tetrahydroquinoline moiety and a sulfonamide group, which contributes to its distinct chemical and biological properties. Sulfonamides are widely recognized for their applications in pharmaceuticals due to their ability to inhibit bacterial growth and their role as enzyme inhibitors.

  • Molecular Formula : C18H22ClN2O4S2
  • Molecular Weight : 429.0 g/mol
  • CAS Number : 946242-11-1

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. Notably, it has been identified as an effective inhibitor of carbonic anhydrase , an enzyme crucial for various physiological processes including respiration and acid-base balance. The inhibition of carbonic anhydrase can have therapeutic implications for conditions related to its dysfunction, such as glaucoma and certain types of edema.

Enzyme Inhibition

Kinetic studies have demonstrated that 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide exhibits significant inhibitory effects on carbonic anhydrase. The binding affinity and inhibition constants were evaluated through enzyme assays, revealing that the compound competes effectively with the natural substrate for binding sites on the enzyme.

Study Inhibitory Effect IC50 Value (µM)
Kinetic Assay 1Moderate Inhibition25
Kinetic Assay 2High Inhibition10

Case Studies

  • Therapeutic Applications : In a study focused on ocular conditions, the compound was tested for its potential in reducing intraocular pressure (IOP) by inhibiting carbonic anhydrase. Results indicated a significant reduction in IOP in animal models, suggesting its potential use in treating glaucoma.
  • Antimicrobial Activity : The compound's antimicrobial properties were evaluated against various bacterial strains. It demonstrated moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Synthesis and Production

The synthesis of this compound typically involves oxidative coupling reactions between thiols and amines. This method minimizes the need for additional pre-functionalization steps. For industrial-scale production, green chemistry principles can be applied by utilizing environmentally friendly reagents and solvents. Continuous flow reactors are often employed to ensure better control over reaction parameters.

Q & A

Basic: What are the key considerations for synthesizing 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide?

Methodological Answer:
Synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions.
  • Step 2: Sulfonylation of the tetrahydroquinoline nitrogen using ethylsulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the ethylsulfonyl group .
  • Step 3: Coupling of the sulfonylated tetrahydroquinoline with 3-chloro-4-methylbenzenesulfonamide via nucleophilic substitution, requiring anhydrous conditions and catalysts like DMAP .
    Key Considerations:
  • Purity of intermediates (monitored via TLC/HPLC).
  • Stereochemical control during cyclization (racemization risks).
  • Use of inert atmospheres (N₂/Ar) to prevent oxidation of sulfur groups .

Basic: How can the molecular structure of this compound be confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and analytical techniques is used:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Verify integration ratios and chemical shifts (e.g., sulfonamide protons at δ 7.5–8.0 ppm, ethylsulfonyl methyl at δ 1.2–1.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 453.12) .
  • X-ray Crystallography: Resolve stereochemistry and bond angles (e.g., dihedral angles between the tetrahydroquinoline and benzene rings) .
    Data Table Example:
TechniqueExpected Signal/ValuePurpose
¹H NMRδ 2.3 (s, 3H, CH₃)Confirm methyl group position
HRMSm/z 453.12 (calc. 453.10)Validate molecular formula

Intermediate: What strategies optimize reaction yields during sulfonamide coupling?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group .
  • Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .
  • Workup: Quench excess sulfonyl chloride with ice-cold water to prevent decomposition .

Advanced: How can structure-activity relationship (SAR) studies elucidate the impact of substituents on bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified groups (e.g., replacing ethylsulfonyl with phenylsulfonyl or varying chloro/methyl positions) .
  • Bioassays: Test analogs against target enzymes (e.g., carbonic anhydrase inhibition) to correlate substituent effects with IC₅₀ values .
  • Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding affinities based on steric/electronic properties .
    Data Table Example:
Compound VariantEnzyme IC₅₀ (nM)LogPNotes
Ethylsulfonyl derivative12.52.8Optimal solubility/bioactivity
Phenylsulfonyl derivative8.23.5Higher potency, lower solubility

Advanced: How to design experiments evaluating its therapeutic potential in disease models?

Methodological Answer:

  • In Vitro Models:
    • Enzyme Inhibition: Use fluorogenic assays (e.g., CA-II inhibition with 4-methylumbelliferyl acetate) .
    • Cellular Uptake: Measure intracellular concentration via LC-MS in cancer cell lines (e.g., HeLa) .
  • In Vivo Models:
    • Pharmacokinetics: Administer compound (IV/oral) to rodents; collect plasma for bioavailability analysis (AUC₀–24) .
    • Toxicity Screening: Monitor liver/kidney function markers (ALT, creatinine) in treated vs. control groups .

Advanced: What mechanistic approaches elucidate its interaction with biological targets?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven interactions .
  • Kinetic Analysis: Measure inhibition constants (Kᵢ) using stopped-flow spectrophotometry under varied pH/temperature conditions .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Solubility-Permeability Trade-off:
    • Issue: High logP (>3) may reduce aqueous solubility, limiting bioavailability despite potent enzyme inhibition .
    • Solution: Formulate as a nanocrystal or use cyclodextrin complexes to enhance dissolution .
  • Metabolic Stability:
    • Issue: Rapid hepatic clearance detected via microsomal assays (e.g., CYP3A4 metabolism) .
    • Solution: Introduce metabolically stable groups (e.g., deuterated ethylsulfonyl) to prolong half-life .

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